Compound Description: Fexaramine is a bile acid analog that acts as a potent and selective agonist of the farnesoid X receptor (FXR) []. FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in regulating bile acid, lipid, and glucose metabolism []. Fexaramine has been investigated for its potential therapeutic benefits in treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) and obesity [].
Relevance: While Fexaramine and 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester belong to different chemical classes and target different biological pathways, the research context in which they are discussed highlights the exploration of structurally diverse compounds for therapeutic applications. The provided paper [] focuses on developing intestine-selective FXR agonists for NASH treatment, indicating an interest in optimizing molecular structures to achieve targeted biological activity. This approach aligns with the potential development of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester as a novel therapeutic compound with a distinct mechanism of action.
Compound Description: This compound (27c) is a fexaramine analog designed as an intestine-selective FXR partial agonist for treating nonalcoholic steatohepatitis []. It exhibits a partial agonistic effect on FXR, meaning it activates the receptor but not to the same extent as a full agonist []. 27c demonstrates significant intestinal absorption and rapid metabolism into an inactive carboxylic acid form []. Preclinical studies in mice fed a high-fat diet revealed 27c effectively induced intestinal FXR target genes while not activating hepatic FXR targets []. This selectivity suggests a potential for reduced off-target effects compared to systemically active FXR agonists [].
Relevance: The structural modifications made to fexaramine to create 27c, such as introducing a cyano group and a fluorine atom at specific positions, led to enhanced FXR agonistic activity and intestinal selectivity []. This example demonstrates the impact of targeted structural changes on biological activity and selectivity. While the specific target of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester is unknown, understanding the structure-activity relationships of related compounds like 27c provides valuable insights for drug discovery and optimization. It highlights the potential for tailoring the structure of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester to enhance its potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Compound Description: ITE is a small molecule that acts as an endogenous agonist of the aryl hydrocarbon receptor (AHR) [, ]. AHR is a ligand-activated transcription factor involved in various biological processes, including xenobiotic metabolism, immune response, and cell growth and differentiation [, ]. ITE has demonstrated an ability to inhibit glioma cell invasion and migration in both in vitro and in vivo models [, ]. Mechanistically, ITE appears to exert its anti-invasive effects by reducing the expression of MYH9, a component of non-muscle myosin IIA (NMIIA) crucial for cell migration, through an AHR-dependent pathway [, ].
Relevance: The investigation of ITE as a potential therapeutic agent for glioma highlights the significance of targeting specific molecular pathways, such as AHR signaling, to modulate disease progression [, ]. Similar to the exploration of ITE's anti-invasive properties, the development of 4-(4-Fluorophenyl)-2-cyclopropylquinoline-3-carboxylic-d5 Acid Methyl Ester may involve investigating its interactions with specific biological targets and downstream signaling pathways. The fact that both compounds are carboxylic acid methyl esters suggests potential shared physicochemical properties and potential for similar routes of administration and metabolism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.